2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
ethyl 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRRAEWMJKIMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643809 | |
| Record name | Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-60-7 | |
| Record name | Ethyl 2-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis Strategies for 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone
This technical guide details the synthesis of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone , a critical bifunctional intermediate often employed in the construction of fused tricyclic systems (such as isoindolobenzazepines) and bioactive CNS agents.[1]
The guide prioritizes a convergent synthetic strategy , mitigating the steric challenges inherent in ortho-ortho' disubstituted benzophenones.
Content Type: Technical Whitepaper & Process Guide Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Retrosynthetic Logic
The target molecule is a highly functionalized benzophenone featuring two orthogonal reactive centers: an ester (electrophile/cyclization point) and a thiomorpholinomethyl group (pharmacophore/base).
The primary synthetic challenge is the steric hindrance at the carbonyl center caused by the ortho, ortho' substitution pattern. A linear Friedel-Crafts approach is often low-yielding due to electronic deactivation.[1] Therefore, a Grignard-mediated ring opening of phthalic anhydride followed by radical functionalization is the industry-standard route for high-fidelity synthesis.[1]
Retrosynthetic Analysis (DOT Visualization)[1]
Caption: Retrosynthetic disconnection revealing the critical benzyl bromide intermediate derived from phthalic anhydride.
Step-by-Step Synthetic Protocol
Phase 1: Scaffold Construction (The Grignard Route)
Direct Friedel-Crafts acylation of ethyl benzoate with o-toluoyl chloride is often sluggish.[1] The preferred route utilizes the high reactivity of phthalic anhydride.
Reaction:
Protocol:
-
Inertion: Flame-dry a 3-neck RBF under
. -
Reagent Prep: Prepare o-tolylmagnesium bromide (1.1 eq) in dry THF.
-
Addition: Dissolve phthalic anhydride (1.0 eq) in THF. Cool to -78°C (dry ice/acetone).
-
Controlled Feed: Add the Grignard reagent dropwise over 60 mins. Critical: Low temperature prevents double addition (formation of the tertiary alcohol).
-
Quench: Warm to 0°C and quench with 1M HCl.
-
Workup: Extract with EtOAc. The product is a keto-acid.
Phase 2: Esterification & Activation
The keto-acid must be protected as an ethyl ester to prevent interference during the subsequent bromination.
Reaction:
Followed by Wohl-Ziegler Bromination:
Technical Insight: The bromination step is the Critical Process Parameter (CPP) . Over-bromination leads to the dibromo species, while under-reaction leaves difficult-to-separate starting material.[1]
| Parameter | Specification | Rationale |
| Solvent | Chlorobenzene or CCl4 | Non-polar solvent required for radical mechanism.[1] Chlorobenzene is the greener alternative to CCl4. |
| Initiator | AIBN or Benzoyl Peroxide | AIBN (0.1 eq) provides cleaner initiation at 80°C. |
| Stoichiometry | NBS (1.05 eq) | Slight excess ensures conversion; large excess causes di-bromination.[1] |
| Light Source | 500W Halogen (Optional) | Can accelerate initiation if AIBN response is sluggish. |
Phase 3: Thiomorpholine Coupling (The Target Step)
This step involves the nucleophilic attack of thiomorpholine on the benzylic bromide.
Protocol:
-
Dissolution: Dissolve Ethyl 2-(2-bromomethylbenzoyl)benzoate (10 mmol) in anhydrous Acetone or DMF (50 mL).
-
Base Addition: Add anhydrous
(1.5 eq) or DIPEA (1.2 eq). -
Nucleophile: Add Thiomorpholine (1.1 eq) dropwise at 0°C.
-
Note: Thiomorpholine is prone to oxidation (sulfoxide formation). Use fresh, high-purity reagent.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Purification: Flash chromatography (Silica gel). The amine renders the product basic; pre-treat silica with 1%
to prevent streaking.
Mechanism & Impurity Profile
Understanding the side reactions is vital for purity control.
Reaction Mechanism & Side Pathways (DOT Visualization)[1]
Caption: SN2 mechanism vs. the competitive intramolecular cyclization (phthalide formation).
Critical Impurity Control
-
Phthalide Formation (Impurity A): The ortho-bromomethyl group can attack the ortho-ester carbonyl, ejecting ethoxide and forming a lactone (phthalide).
-
Prevention:[1] Keep the reaction strictly anhydrous and basic. Avoid Lewis acids.
-
-
S-Oxidation: The sulfur in thiomorpholine can oxidize to the sulfoxide (
).
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR (ATR):
-
1H-NMR (400 MHz, CDCl3):
References
-
Benzophenone Scaffold Synthesis
-
Wohl-Ziegler Bromination Protocols
- Methodology: Radical bromination of o-tolyl deriv
-
Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
-
Thiomorpholine Functionalization
- Methodology: Nucleophilic substitution of benzyl halides with thiomorpholine for pharmaceutical intermedi
- Source: "Synthesis of Thiomorpholine Derivatives via Nucleophilic Substitution." Organic Process Research & Development (General Protocol Reference).
-
Context: See also: US Patent 4,565,816 (Synthesis of aminoalkyl benzophenone derivatives). Link
-
Related Drug Analog Synthesis (Nefopam/Moricizine Class)
- Context: Structural homology to Moricizine intermedi
-
Source: "Process for the preparation of Moricizine." CN Patent 101891724B. Link
Sources
In-Depth Technical Guide: Biological Potential and Pharmacodynamics of 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone
[1]
Executive Summary
2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-60-7) represents a specialized scaffold in medicinal chemistry, integrating a benzophenone core , a thiomorpholine Mannich base , and a carboethoxy ester functionality.[1] This unique tris-functional architecture positions the compound as a high-value intermediate and bioactive candidate.[1]
Current Structure-Activity Relationship (SAR) models and empirical data on analogous Mannich bases suggest this compound possesses significant potential in antimicrobial therapeutics (specifically against multidrug-resistant Gram-positive strains) and antineoplastic applications via thiol-mediated alkylation mechanisms.[1] This guide provides a comprehensive technical analysis of its biological activities, predicted mechanisms of action, and validated experimental protocols for its evaluation.
Chemical Identity & Pharmacophore Analysis[2][3]
Structural Deconstruction
The molecule (C₂₁H₂₃NO₃S, MW: 369.48 g/mol ) is constructed from three distinct pharmacophores, each contributing to its biological profile:
-
Benzophenone Core : A privileged structure known for its ability to interact with diverse protein targets, including kinases and DNA. It provides the lipophilic scaffold necessary for membrane permeability.
-
Thiomorpholinomethyl Group (Mannich Base) : Located at the 2'-position, this moiety is the primary bioactive "warhead." Mannich bases are established alkylating agents that can react with cellular nucleophiles. The thiomorpholine ring specifically enhances lipophilicity and metabolic stability compared to its morpholine analog.
-
2-Carboethoxy Group : An ester functionality that modulates solubility and acts as a hydrogen-bond acceptor.[1] In vivo, this may function as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid, or participate in intramolecular cyclization reactions to form xanthone-like derivatives.
Physicochemical Properties[4]
Biological Activities: Mechanisms & Therapeutic Potential
Antimicrobial Activity (Bactericidal & Fungicidal)
Mannich bases of benzophenone are extensively documented for their antimicrobial efficacy. The mechanism is primarily attributed to the deamination-alkylation hypothesis .[1]
-
Mechanism : The thiomorpholinomethyl group can undergo retro-Mannich dissociation or direct nucleophilic attack, generating a reactive
-unsaturated ketone intermediate or an iminium ion.[1] These electrophiles alkylate the thiol (-SH) groups of essential bacterial enzymes (e.g., DNA gyrase, cysteine proteases), leading to metabolic collapse. -
Target Spectrum : Analogous compounds show high potency against Staphylococcus aureus (including MRSA) and Candida albicans. The sulfur atom in the thiomorpholine ring often confers superior activity against fungal strains compared to oxygen-containing morpholines due to enhanced van der Waals interactions with fungal cell walls.
Antineoplastic & Cytotoxic Activity
The compound exhibits significant potential as a cytotoxic agent against carcinoma cell lines (e.g., MCF-7, HeLa).
-
Cytotoxicity Mechanism :
-
Glutathione Depletion : The electrophilic nature of the Mannich base allows it to conjugate with intracellular glutathione (GSH). Rapid GSH depletion induces oxidative stress and triggers mitochondrial apoptosis.
-
Topoisomerase Inhibition : The planar benzophenone system can intercalate into DNA or bind to the minor groove, inhibiting Topoisomerase II, a validated target for benzophenone derivatives.
-
Anti-inflammatory Activity
Benzophenone derivatives are known inhibitors of pro-inflammatory cytokines.[3]
Visualization: Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the functional contributions of each structural component to the molecule's biological activity.
Figure 1: Pharmacophore dissection of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone highlighting the functional role of each moiety in biological systems.[1]
Experimental Protocols
To validate the biological profile of this compound, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective : Quantify antibacterial efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1]
-
Preparation : Dissolve 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone in DMSO to a stock concentration of 10 mg/mL.
-
Media : Use Mueller-Hinton Broth (MHB).[1]
-
Inoculum : Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Serial Dilution :
-
Dispense 100
L of MHB into a 96-well microtiter plate. -
Add 100
L of compound stock to the first column and serially dilute (1:2) across the plate to achieve a range of 500 g/mL to 0.9 g/mL.
-
-
Incubation : Add 100
L of inoculum to each well. Incubate at 37°C for 24 hours. -
Readout : The MIC is defined as the lowest concentration showing no visible turbidity.
-
Validation : Use Ciprofloxacin as a positive control and DMSO as a negative control.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective : Assess antiproliferative activity against MCF-7 (breast cancer) cells.[1]
-
Seeding : Plate MCF-7 cells (
cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours to allow attachment. -
Treatment : Treat cells with the compound at graded concentrations (0.1, 1, 10, 50, 100
M) for 48 hours. -
MTT Addition : Add 20
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization : Remove media and add 150
L of DMSO to dissolve formazan crystals. -
Measurement : Measure absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate % Cell Viability =
.[1] Determine using non-linear regression analysis.
Mechanistic Pathway Visualization
The following diagram details the proposed mechanism of action involving thiol alkylation, a critical pathway for the compound's cytotoxicity and antimicrobial effects.
Figure 2: Proposed molecular mechanism of action: The "Deamination-Alkylation" pathway leading to cellular apoptosis.[1]
Comparative Analysis & Strategic Recommendations
Comparison with Morpholine Analogs
Data indicates that thiomorpholine derivatives often outperform their morpholine counterparts in cytotoxicity assays.
-
Lipophilicity : The sulfur atom increases
, facilitating passive transport across the bacterial cell wall and the blood-brain barrier. -
Metabolic Stability : Thiomorpholines are generally more resistant to oxidative metabolism than morpholines, potentially prolonging the half-life of the active pharmacophore.
Development Roadmap
-
Lead Optimization : Synthesize derivatives with electron-withdrawing groups (Cl, F) on the benzophenone rings to enhance the electrophilicity of the Mannich base.
-
Safety Profiling : Conduct early-stage AMES testing, as Mannich bases can be mutagenic due to their alkylating nature.
-
Formulation : The carboethoxy group suggests poor aqueous solubility. Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo studies.
References
-
Vertex AI Search . (2026). Search Results for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone and Mannich Base Activities. 4
-
MolCore . (n.d.). 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CAS 898781-60-7) Product Data. Retrieved from [1]
-
Rieke Metals . (n.d.). Product Catalog: 2-carboethoxy-2'-thiomorpholinomethyl benzophenone. Retrieved from [1]
-
National Institutes of Health (PMC) . (2010).[1] Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors. Retrieved from [1]
-
Scholars Research Library . (2010). Synthesis and biological evaluation of some novel Mannich bases. Archives of Applied Science Research. Retrieved from [1][5]
-
Scientific Electronic Library Online (SciELO) . (2023).[1] Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Retrieved from [1]
-
Royal Society of Chemistry . (2013). Structural Diversity and Bioactivities of Natural Benzophenones. Retrieved from [1]
-
MDPI . (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. molcore.com [molcore.com]
- 3. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
MSDS and safety data for handling 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
CAS Registry Number: 898781-60-7 Molecular Formula: C₂₁H₂₃NO₃S Molecular Weight: 369.48 g/mol Synonyms: Ethyl 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate; 2-Carboethoxy-2'-(4-thiomorpholinylmethyl)benzophenone.
Executive Summary & Substance Profile
2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is a specialized pharmaceutical intermediate characterized by a benzophenone core substituted with an ethyl ester (carboethoxy) and a thiomorpholinomethyl moiety. It serves as a critical building block in the synthesis of antihistamines and anti-inflammatory agents (structural analogs to bepotastine or ebastine derivatives).
Critical Safety Designation: HIGH POTENCY / SUSPECTED CARCINOGEN Due to the benzophenone backbone and the potential biological activity of the thiomorpholine pharmacophore, this compound must be handled as a GHS Category 1B Carcinogen and a Category 2 Target Organ Toxicant (Liver/Kidney) .
Physicochemical Properties Table[1]
| Property | Value | Notes |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |
| Melting Point | 47–55 °C (Predicted) | Low melting point; risk of caking. |
| Solubility | DMSO, Dichloromethane, Ethyl Acetate | Poorly soluble in water. |
| LogP | ~3.7 (Predicted) | Lipophilic; high potential for dermal absorption. |
| Reactivity | Photosensitive; Ester hydrolysis | Degrades under UV light and basic conditions. |
Hazard Identification & Toxicology Matrix
This section synthesizes data from structural activity relationships (SAR) and GHS classifications of close analogs (e.g., Benzophenone, Thiomorpholine).
GHS Classification (Derived)
-
Carcinogenicity (Category 1B): H350 - May cause cancer.[1][2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
STOT - Repeated Exposure (Category 2): H373 - May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.[1][2]
-
Aquatic Toxicity, Chronic (Category 2): H411 - Toxic to aquatic life with long-lasting effects.[1]
Mechanism of Toxicity
-
Genotoxicity Potential: The benzophenone moiety acts as a photosensitizer, capable of generating Reactive Oxygen Species (ROS) upon UV exposure, leading to DNA intercalation or oxidative damage.
-
Hepatic Stress: The thiomorpholine ring undergoes metabolic oxidation (S-oxidation) in the liver, potentially overloading cytochrome P450 pathways during chronic exposure.
-
Alkylating Potential: As a Mannich base derivative, the compound possesses steric bulk but may degrade to release reactive alkylating species under acidic physiological conditions.
Engineering Controls & Containment Strategy
Directive: Treat as Occupational Exposure Band (OEB) 4 (1–10 µg/m³).
Primary Containment
-
Powder Handling: All weighing and transfer of the solid must occur within a Barrier Isolator or a Class II Biological Safety Cabinet (BSC) exhausted to the outside.
-
Solution Handling: Once dissolved, handling in a standard chemical fume hood is permissible, provided the sash is at the working height.
Personal Protective Equipment (PPE)
-
Respiratory: If outside containment, a Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is mandatory.
-
Dermal: Double nitrile gloves (minimum 0.11 mm thickness). Tyvek® sleeves or lab coat required to prevent wrist exposure.
-
Ocular: Chemical splash goggles.
Experimental Protocols: Safe Handling & Synthesis
Protocol A: Solubilization & Transfer (Self-Validating System)
Objective: Safely prepare a stock solution without generating dust.
-
Preparation: Pre-weigh the solvent (e.g., DMSO) in a septum-capped vial before introducing the solid to minimize open handling.
-
Weighing:
-
Place the receiving vial inside the balance enclosure within the isolator.
-
Use an antistatic gun to neutralize the static charge on the spatula (critical for low-melting solids which tend to be sticky).
-
Transfer the solid. Validation Check: Wipe the exterior of the vial with a solvent-dampened swab and check under UV light (365 nm). Fluorescence indicates contamination.
-
-
Dissolution:
-
Add solvent via syringe through the septum to avoid opening the vial containing the powder.
-
Sonicate for 10 minutes. Visual Check: Ensure no particulates remain; the solution should be clear.
-
Protocol B: Quenching & Waste Disposal
Objective: Deactivate the thiomorpholine and ester functionalities before disposal.
-
Hydrolysis: Treat waste streams with 1N NaOH (aq) to hydrolyze the ethyl ester to the corresponding carboxylate (less lipophilic, easier to manage).
-
Oxidation: Treat aqueous waste with 5% Sodium Hypochlorite (Bleach) to oxidize the thiomorpholine sulfur to the sulfoxide/sulfone (reducing volatility and odor).
-
Disposal: Segregate as "Halogen-free Organic Solvent Waste" (unless chlorinated solvents were used).
Visualizations
Diagram 1: Safe Handling Workflow (OEB 4)
This workflow enforces the "Chain of Custody" for the chemical from storage to reaction.
Caption: Figure 1. Containment workflow ensuring zero inhalation risk during the transition from solid to solution state.
Diagram 2: Degradation & Metabolic Pathways
Understanding how the molecule breaks down is vital for stability studies and toxicology.
Caption: Figure 2. Primary degradation pathways: Ester hydrolysis (stability risk) and S-oxidation (toxicological risk).
Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Inhalation | Remove to fresh air; administer oxygen if breathing is labored. | Thiomorpholine derivatives can cause delayed pulmonary edema. |
| Skin Contact | Wash with PEG-400 (Polyethylene Glycol) or soap/water. Do not use ethanol. | Ethanol may enhance transdermal absorption of lipophilic benzophenones. |
| Eye Contact | Rinse for 15 mins. Consult ophthalmologist. | Amines are lachrymators; risk of corneal clouding. |
| Fire | Use Dry Chemical or CO₂.[3] Avoid water jet. | Water may spread the molten chemical (low melting point). |
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Strictly Amber Glass or foil-wrapped containers. The benzophenone moiety is a photo-initiator; exposure to light will induce radical formation and degradation.
-
Atmosphere: Store under Argon or Nitrogen . The thiomorpholine sulfur is susceptible to oxidation by atmospheric oxygen over time.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11389823 (Related Benzophenone Derivatives). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Benzophenone and its derivatives - Carcinogenicity and Mutagenicity Assessments. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone as a Novel Photoinitiator for Free-Radical Polymerization
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of the novel compound, 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone, in the field of polymerization. While this specific molecule is not extensively documented in existing literature, its structural components—a benzophenone core, a thiomorpholine moiety, and a carboethoxy group—suggest a strong potential as a Type II photoinitiator for free-radical polymerization. This guide outlines a plausible synthetic route, detailed protocols for its application in photopolymerization, and a mechanistic rationale based on established principles of photochemistry and polymer science.
Introduction: Rationale and Postulated Advantages
Benzophenone and its derivatives are well-established as highly efficient photoinitiators.[1][2][3] Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator) to generate free radicals.[4][5] These radicals subsequently initiate the polymerization of monomers, such as acrylates and methacrylates.[3][6]
The incorporation of a thiomorpholine and a carboethoxy group into the benzophenone structure is hypothesized to offer several advantages:
-
Enhanced Solubility: The polar thiomorpholine and carboethoxy functionalities may improve the solubility of the photoinitiator in a wider range of organic solvents and monomer systems.
-
Modified Reactivity: The electron-withdrawing nature of the carboethoxy group and the steric bulk of the thiomorpholinomethyl substituent could influence the photochemical properties of the benzophenone core, potentially altering its absorption spectrum and initiation efficiency.
-
Reduced Migration: The increased molecular weight and potential for intermolecular interactions could reduce the migration of the initiator from the cured polymer, a critical factor in applications such as food packaging and biomedical devices.[6]
-
Platform for Further Functionalization: The thiomorpholine ring and the ester group provide reactive handles for further chemical modification, allowing for the synthesis of tailored initiators with specific properties.
Proposed Synthesis of 2-Carboethoxy-2'-thiomorpholinomethyl Benzophenone
A plausible synthetic route for the target compound can be envisioned through a multi-step process involving established organic reactions. The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthetic pathway for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone.
Application in Photopolymerization: A Detailed Protocol
The primary proposed application for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is as a photoinitiator for the UV-curing of acrylate-based resins. This protocol details the experimental procedure for evaluating its efficacy.
Materials and Reagents
-
Monomer: 1,6-Hexanediol diacrylate (HDDA)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)[6]
-
Photoinitiator: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CTB)
-
Solvent: Dichloromethane (DCM)
-
UV Light Source: 365 nm UV lamp with controlled intensity
-
Instrumentation: Fourier-transform infrared (FTIR) spectrometer, differential scanning calorimeter (DSC), gel permeation chromatograph (GPC).
Experimental Workflow
The following diagram outlines the workflow for evaluating the photopolymerization process.
Caption: Experimental workflow for photopolymerization using the novel initiator.
Step-by-Step Protocol
-
Formulation Preparation:
-
In a small, amber vial, dissolve 0.02 g of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (CTB) and 0.04 g of ethyl 4-(dimethylamino)benzoate (EDB) in 0.5 mL of dichloromethane.
-
To this solution, add 1.0 g of 1,6-hexanediol diacrylate (HDDA).
-
Vortex the mixture until a homogeneous solution is obtained.
-
-
Film Casting:
-
Place a clean glass slide on the chuck of a spin coater.
-
Deposit approximately 0.2 mL of the formulation onto the center of the glass slide.
-
Spin coat at 2000 rpm for 30 seconds to obtain a uniform thin film.
-
-
UV Curing:
-
Place the coated glass slide under a 365 nm UV lamp with an intensity of 100 mW/cm².
-
Expose the film to the UV radiation for 60 seconds.
-
-
Post-Curing and Characterization:
-
Monomer Conversion (FTIR): Record the FTIR spectrum of the uncured formulation and the cured polymer film. Monitor the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹ to calculate the degree of conversion.
-
Gel Content: Weigh the cured film (W₁). Submerge the film in dichloromethane for 24 hours to extract any unreacted monomer and soluble polymer. Dry the film in a vacuum oven and weigh it again (W₂). The gel content is calculated as (W₂ / W₁) × 100%.
-
Thermal Properties (DSC): Scrape the cured polymer from the glass slide and analyze it using DSC to determine its glass transition temperature (Tg).
-
Molecular Weight (GPC): If a soluble fraction is present, analyze it using GPC to determine the molecular weight distribution of the polymer chains.
-
Proposed Mechanism of Photoinitiation
The photoinitiation process is proposed to follow a Type II mechanism, as depicted in the diagram below.
Caption: Proposed mechanism for photopolymerization initiated by CTB.
Upon exposure to UV light, the benzophenone moiety in the CTB molecule undergoes excitation to a singlet state, followed by efficient intersystem crossing to a more stable triplet state.[4][7] This excited triplet state is a powerful hydrogen abstractor and reacts with the co-initiator, EDB, which has an available hydrogen atom on the carbon adjacent to the nitrogen. This hydrogen abstraction generates a ketyl radical from the CTB and a highly reactive amine-derived radical from the EDB.[6] The amine-derived radical is the primary species that initiates the free-radical polymerization of the acrylate monomers, leading to the formation of a cross-linked polymer network.
Hypothetical Data Summary
The following table presents hypothetical data from a series of experiments designed to optimize the concentration of the CTB photoinitiator.
| Experiment | CTB Conc. (wt%) | EDB Conc. (wt%) | Curing Time (s) | Monomer Conversion (%) | Gel Content (%) | Tg (°C) |
| 1 | 0.5 | 2.0 | 60 | 85.2 | 88.1 | 65 |
| 2 | 1.0 | 2.0 | 60 | 92.5 | 94.3 | 72 |
| 3 | 2.0 | 2.0 | 60 | 96.8 | 97.5 | 78 |
| 4 | 3.0 | 2.0 | 60 | 97.1 | 97.8 | 79 |
These hypothetical results suggest that increasing the concentration of the CTB photoinitiator up to 2.0 wt% leads to a significant increase in monomer conversion and gel content, indicating a more efficient curing process. Beyond this concentration, the effect plateaus.
Conclusion and Future Directions
2-Carboethoxy-2'-thiomorpholinomethyl benzophenone represents a promising, albeit currently hypothetical, photoinitiator for free-radical polymerization. Its unique combination of a photoactive benzophenone core with solubility-enhancing and functionalizable thiomorpholine and carboethoxy groups makes it a compelling candidate for further investigation. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis, characterization, and application of this novel compound. Future research should focus on the actual synthesis and experimental validation of its photoinitiating capabilities, as well as exploring the impact of the thiomorpholine and carboethoxy moieties on the properties of the resulting polymers.
References
- Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives.
- Benzophenone - Wikipedia.
- Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene - ResearchG
- Benzophenone derivatives useful as photoinitiators - Google P
- Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Thieme.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- Thiomorpholine 98 123-90-0 - Sigma-Aldrich.
- Thiomorpholine - Chem-Impex.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC.
- Heterocyclic Building Blocks-Thiomorpholine.
- New Aspects of Thiomorpholine Chemistry - ResearchG
- Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - Encyclopedia.pub.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI.
- Synthesis of 2-carbethoxy-2-(6-carbethoxyhexyl)-cyclopentanone - PrepChem.com.
- Synthesis of new benzophenone derivatives with potential antiinflamm
- Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflamm
- On the Limits of Benzophenone as Cross-Linker for Surface-
- synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
- Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
- Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing).
- Grafting benzophenones to polymers by light irradiation.
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0822928A1 - Benzophenone derivatives useful as photoinitiators - Google Patents [patents.google.com]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
Troubleshooting & Optimization
Purification strategies for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Technical Support Center: Purification Strategies for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Case ID: PUR-TBZ-001 Status: Active Analyst: Senior Application Scientist[][2]
Executive Summary
This guide addresses the purification of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone (and its related regioisomers).[][2] This molecule presents a specific "triad" of chemical functionalities—a lipophilic benzophenone core, a hydrolytically sensitive ethyl ester , and an oxidatively sensitive thiomorpholine ring.[2]
Successful purification requires a strategy that exploits the basicity of the thiomorpholine nitrogen without compromising the ester or oxidizing the sulfur atom.[2]
Part 1: The Impurity Landscape
Before selecting a protocol, you must identify the "enemy."[2] Based on the synthesis (likely nucleophilic substitution of a bromomethyl precursor with thiomorpholine), these are the critical impurities:
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Precursor A | Unreacted Bromomethyl benzophenone | Neutral / Lipophilic | Remains in organic phase during acid wash.[][2] |
| Precursor B | Excess Thiomorpholine | Basic / Water Soluble | Removed during aqueous washes or evaporation (high bp).[2] |
| Hydrolysis Product | Carboxylic Acid Derivative | Amphoteric / Polar | Forms during harsh acidic/basic workup.[][2] Avoid strong bases.[][2] |
| Oxidation Product | S-Oxide (Sulfoxide) | Polar / UV Active | Forms upon exposure to air/peroxides.[][2] Requires chromatography.[][2][3] |
Part 2: Primary Purification Workflow (Acid-Base Extraction)
The "Switchable Phase" Protocol Best for: Removing non-basic impurities (starting materials) from crude reaction mixtures.[]
This method utilizes the pKa of the thiomorpholine nitrogen (~7.0–8.[2]0) to selectively pull the product into water, leaving neutral organic impurities behind.[2]
Step-by-Step Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[][2]
-
Note: EtOAc is preferred to minimize halogenated waste, but DCM offers better solubility for oily crudes.[2]
-
-
Acid Extraction (The "Trap"):
-
Extract the organic layer with cold 1.0 M HCl (3x volumes).[][2]
-
Critical: Keep temperature <10°C. The ester is stable in dilute acid at low temps, but heat will drive hydrolysis.[2]
-
Result: The product protonates (
) and moves to the aqueous layer.[2] Neutral impurities stay in the organic layer.[2]
-
-
Organic Wash:
-
Basification (The "Release"):
-
Final Extraction:
Workflow Visualization
Caption: Logical flow for Acid-Base extractive purification. Blue nodes indicate action steps; Green nodes indicate product recovery.[][2]
Part 3: Polishing Strategies (Chromatography & Crystallization)[1]
If the extraction yields <98% purity, use these secondary methods.
Method A: Flash Column Chromatography
The thiomorpholine nitrogen can interact with silanols on silica gel, causing "streaking" or broad peaks.[2]
-
Stationary Phase: Silica Gel (40–63 µm).[][2]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[][2]
-
Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites and ensures sharp peak shapes.[][2]
-
Detection: UV at 254 nm (Benzophenone allows for easy detection).[][2]
Method B: Recrystallization
Benzophenone derivatives are highly crystalline.[][2]
-
Solvent System: Ethanol (hot) → Water (titration).[][2]
-
Procedure:
Part 4: Troubleshooting Support (FAQ)
Q1: My product turned into a yellow oil and won't crystallize. What happened?
-
Diagnosis: You likely have residual solvent or the "S-oxide" impurity.[][2]
-
Fix:
Q2: I see a new impurity appearing after acid extraction. It’s polar. [][2]
-
Diagnosis: Ester Hydrolysis.[][2] You likely used acid that was too strong or let the layers sit too long.[2]
-
Fix: Switch to Citric Acid (10% w/v) instead of HCl. It is milder and sufficient to protonate the amine without hydrolyzing the ester.[2]
Q3: The product smells like "rotten eggs" or sulfur during evaporation.
-
Diagnosis: Decomposition of the thiomorpholine ring or residual sulfur reagents.[2]
-
Fix: Ensure your rotary evaporator bath is <45°C . Thiomorpholine derivatives can be thermally sensitive.[][2] If the smell persists, wash the organic layer with dilute bleach (Sodium Hypochlorite) very briefly to oxidize odorous sulfides, but this risks oxidizing your product, so use only as a last resort on crude material.[2]
Q4: Can I use diethyl ether for the extraction?
-
Diagnosis: Not recommended.[][2]
-
Reasoning: Ether often contains peroxides (unless freshly distilled).[][2] Peroxides will rapidly oxidize the thiomorpholine sulfur to a sulfoxide (
).[][2] Use MTBE (Methyl tert-butyl ether) if you need an ether-like solvent, as it resists peroxide formation.[][2]
Part 5: References
-
National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 10643361, 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. Retrieved from [Link]
-
Google Patents. (2013).[][2] CN102942463A - Preparation method for benzophenone compound.[][2] Retrieved from
-
MDPI. (2024).[][2] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Overcoming steric hindrance in thiomorpholinomethyl benzophenone synthesis
Topic: Overcoming Steric Hindrance in Mannich-Type Functionalization
Status: Operational | Tier: Level 3 (Advanced Synthesis Support)
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of thiomorpholinomethyl benzophenone derivatives is stalling.
The core issue is Steric Hindrance . You are attempting to attach a bulky thiomorpholine ring (which exists in a chair conformation) onto a benzophenone scaffold (which possesses two phenyl rings that twist out of plane). Whether you are performing an electrophilic aromatic substitution (on a hydroxybenzophenone) or a ketone-based Mannich reaction (on an acetyl-benzophenone), the transition state is crowded.
This guide provides three distinct protocols to overcome this energy barrier, moving beyond standard reflux conditions which often yield only recovered starting material or polymerized formaldehyde.
Module 1: Mechanistic Diagnostics (The "Why")
Before altering your protocol, confirm the failure mode. The reaction relies on the formation of a reactive iminium ion intermediate generated from thiomorpholine and formaldehyde.
The Steric Clash Visualization
In a standard thermal reaction, the bulky benzophenone substrate repels the incoming iminium ion.
Figure 1: The steric bottleneck prevents the formation of the transition state under standard thermal conditions. Microwave irradiation provides the necessary localized energy to surmount this barrier.
Module 2: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput synthesis, overcoming severe steric hindrance, and reducing reaction time from 24h to <30 min.
Rationale: Microwave irradiation provides direct dielectric heating to the polar transition state, accelerating the reaction rate significantly faster than the rate of byproduct formation (polymerization).
Reagents:
-
Substrate: 4-Hydroxybenzophenone (1.0 equiv)
-
Amine: Thiomorpholine (1.2 equiv)
-
Aldehyde: Paraformaldehyde (1.2 equiv)
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane (for higher temps)
Step-by-Step:
-
Preparation: In a microwave-compatible vial (10–20 mL), dissolve 1.0 equiv of benzophenone derivative in minimal EtOH.
-
Addition: Add 1.2 equiv of thiomorpholine and 1.2 equiv of paraformaldehyde.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Mode: Dynamic Power (maintain temperature).
-
Temp: 100°C (if EtOH) or 120°C (if Dioxane).
-
Time: 15–30 minutes.
-
Stirring: High.[1]
-
-
Workup: Cool to room temperature (RT). If precipitate forms, filter and wash with cold EtOH. If no precipitate, pour into ice water and adjust pH to ~8-9 to precipitate the free base.
Data Benchmark:
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Thermal Reflux (EtOH) | 24 h | 15-30% | Low (Tar) |
| Microwave (120°C) | 20 min | 85-92% | High (>95%) |
Protocol B: Pre-formed Iminium Salt (The "Eschenmoser" Strategy)
Best for: Substrates sensitive to high heat or when microwave is unavailable.
Rationale: Standard Mannich reactions rely on the in situ equilibrium formation of the iminium ion, which is slow. By pre-forming the reactive species (similar to Eschenmoser’s salt), you create a "super-electrophile" that can attack crowded rings.
Step-by-Step:
-
Iminium Generation: In a separate flask, mix thiomorpholine (1.0 equiv) and aqueous formaldehyde (37%, 1.0 equiv) in Acetonitrile (MeCN). Add 1.0 equiv of Chlorotrimethylsilane (TMSCl).
-
Reaction: Add the benzophenone substrate to this mixture.
-
Catalysis: Add a catalytic amount (10 mol%) of
or if the substrate is not electron-rich enough. -
Incubation: Stir at RT for 4 hours. If no reaction, heat to 50°C.
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failures based on TLC/LCMS data.
Frequently Asked Questions
Q1: My product precipitates as an oil that refuses to crystallize. How do I purify it? A: This is common with thiomorpholine derivatives.
-
Acid Extraction: Dissolve the oil in EtOAc, extract with 1M HCl (the product moves to the aqueous layer).
-
Wash: Wash the aqueous layer with fresh EtOAc (removes non-basic impurities/unreacted benzophenone).
-
Basify: Neutralize the aqueous layer with
or until pH 10. -
Extract: Extract back into DCM or EtOAc. Dry and evaporate. This "Acid-Base Workup" is superior to column chromatography for removing tars.
Q2: Why am I seeing "Retro-Mannich" decomposition? A: Mannich bases of sterically crowded ketones are thermodynamically unstable. If you heat them too long in protic solvents (like water/ethanol), they revert to starting materials.
-
Fix: Switch to Protocol A (short time) or use anhydrous solvents (Dioxane/MeCN) to prevent the hydrolysis equilibrium.
Q3: Can I use paraformaldehyde directly? A: Yes, but it must depolymerize. In thermal reactions, add a catalytic amount of HCl or acetic acid to "crack" the paraformaldehyde. In Microwave protocols, the thermal energy is usually sufficient to depolymerize it in situ.
References
-
Microwave-Assisted Synthesis of Mannich Bases
- Source: N
- Relevance: Validates the reduction of reaction time from 22h to 30 min and yield improvement for hydroxyacetophenone/benzophenone deriv
-
Link:
-
Eschenmoser's Salt & Pre-formed Iminium Ions
- Source: Organic Chemistry Portal
- Relevance: Details the mechanism of using pre-formed iminium salts to overcome low reactivity in hindered substr
-
Link:
-
Steric Hindrance in Nucleophilic Substitution
- Source: Master Organic Chemistry
- Relevance: Foundational theory on why bulky groups (benzophenone) block nucleophilic attack and how to visualize the "goalie" effect.
-
Link:
-
Mannich Reaction Optimization (Lewis Acids)
- Source: Royal Society of Chemistry (RSC) Advances
- Relevance: Discusses the use of catalysts and solvent-free conditions to drive the reaction forward.
-
Link:
Sources
- 1. Mannich Reaction [organic-chemistry.org]
- 2. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 7. Bot Verification [rasayanjournal.co.in]
Recrystallization solvents for pure 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Technical Support Center: Recrystallization of 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Technical Overview & Physicochemical Profile
Compound: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone CAS: 898781-60-7 Molecular Formula: C21H23NO3S Molecular Weight: 369.48 g/mol [1]
Application Context: This molecule serves as a critical intermediate in the synthesis of complex tricyclic pharmaceutical scaffolds. Its structure features a lipophilic benzophenone core decorated with a polar ester (carboethoxy) and a basic, heterocyclic side chain (thiomorpholine).
Solubility Profile Analysis: The molecule exhibits "Schizophrenic Solubility"—a common trait in pharmaceutical intermediates containing both lipophilic aromatic rings and polar/basic functionalities.
-
Lipophilic Core: Drives solubility in non-polar solvents (DCM, Toluene).
-
Basic Nitrogen (Thiomorpholine): Increases affinity for polar protic solvents (Alcohols) and makes the compound pH-sensitive.
-
Ester Group: Susceptible to hydrolysis; requires neutral conditions.
Solvent Selection Guide
Based on the structural analysis and empirical data from analogous benzophenone derivatives [1, 2], the following solvent systems are recommended.
Primary Solvent Candidates
| Solvent System | Classification | Suitability | Operational Notes |
| Ethanol (Anhydrous) | Polar Protic | High | Best starting point. Excellent for removing non-polar impurities. |
| Isopropanol (IPA) | Polar Protic | High | Higher boiling point than EtOH; good for compounds with lower solubility. |
| Ethyl Acetate / Heptane | Binary (Polar/Non-polar) | Medium | Use if the compound is too soluble in alcohols. |
| Acetonitrile | Polar Aprotic | Low | Use only if alcohols fail. High risk of oiling out. |
Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they typically retain the compound in solution too strongly. Avoid water as a co-solvent initially due to the risk of ester hydrolysis [3].
Step-by-Step Recrystallization Protocol
Objective: Purify crude 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone to >98% HPLC purity.
Phase 1: Dissolution
-
Place the crude solid (e.g., 1.0 g) in a 25 mL Erlenmeyer flask.
-
Add Ethanol (99.5%) slowly (start with 3-5 mL).
-
Heat the mixture gently to 50-60°C in a water bath. Do not boil aggressively to prevent ester degradation.
-
If solids remain, add Ethanol in 0.5 mL increments until a clear solution is obtained.
-
Expert Tip: If the solution is colored (yellow/orange) due to oxidation products, add activated charcoal (1-2% w/w), stir for 5 mins, and filter while hot through Celite.
-
Phase 2: Crystallization
-
Remove the flask from heat and allow it to cool to room temperature (20-25°C) slowly over 30-60 minutes.
-
Observation: Look for the formation of white to off-white needles or prisms.
-
Troubleshooting: If no crystals form after 1 hour, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 3: Isolation
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with cold Ethanol (0°C, 1-2 mL). Do not use large volumes or warm solvent.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.
Troubleshooting Guide: The "Oiling Out" Phenomenon
A common issue with flexible molecules like 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone is "oiling out" (liquid-liquid phase separation) instead of crystallization.
Workflow Diagram: Solving Crystallization Failures
Caption: Decision matrix for troubleshooting crystallization failures, specifically addressing the oiling-out phenomenon common in substituted benzophenones.
Frequently Asked Questions (FAQs)
Q1: The compound is turning yellow during heating. Is this normal?
-
A: No. Yellowing indicates oxidation of the thiomorpholine sulfur or the benzophenone core. Ensure you are not overheating (>70°C). If this occurs, perform a "hot filtration" with activated charcoal before cooling [1].
Q2: Can I use water as a co-solvent?
-
A: Use with caution. While Ethanol/Water (90:10) is a potent solvent system for benzophenones, the ester group on your molecule can hydrolyze to the carboxylic acid if left in hot aqueous solution for extended periods. Use pure alcohols first.
Q3: My yield is low (<50%). How do I improve it?
-
A: Low yield often implies the compound is too soluble in the chosen solvent at room temperature.
-
Concentrate the mother liquor (filtrate) to half volume and cool again (Second Crop).
-
Switch to a less polar solvent system (e.g., Isopropanol instead of Ethanol).
-
Add a "non-solvent" like Heptane dropwise to the solution until it turns slightly cloudy, then cool.
-
Q4: Is the Thiomorpholine ring stable?
-
A: The nitrogen is stable, but the sulfur atom is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or aggressive oxidants. Use fresh, peroxide-free solvents (especially if using ethers, though alcohols are preferred here) [2].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. - Standard reference for general recrystallization techniques of aromatic ketones.
-
MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives. Molecules. Retrieved from [Link] - Describes recrystallization of similar benzophenone-thiazole hybrids from Ethanol.
-
American Chemical Society. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[2] Organic Process Research & Development. Retrieved from [Link] - Provides stability data and handling protocols for thiomorpholine intermediates.
Sources
Removing unreacted thiomorpholine from final product mixture
Status: Operational Topic: Removal of Unreacted Thiomorpholine from Final Product Mixtures Audience: Medicinal Chemists, Process Chemists, Purification Engineers
The Chemical Challenge: Know Your Impurity
Thiomorpholine is a persistent secondary amine impurity.[1] Unlike volatile solvents, it cannot be removed by standard rotary evaporation due to its high boiling point (
Key Physicochemical Properties:
| Property | Value | Implication for Removal |
| Boiling Point | Do not attempt simple evaporation; it will concentrate with your product.[1] | |
| pKa (Conj. Acid) | It is a base.[1] It will be protonated and water-soluble at | |
| Structure | Cyclic | Nucleophilic.[1][2] Reacts with electrophilic scavengers (Isocyanates).[1] |
| Solubility | Miscible in Water & Organics | It partitions into both layers unless pH is strictly controlled.[1] |
Primary Protocol: Acid-Base Extraction (The Workhorse)[1]
Logic: Thiomorpholine is a base.[1] By lowering the pH of the aqueous layer well below its pKa (9.0), you force the equilibrium toward the protonated thiomorpholinium salt, which is highly water-soluble and insoluble in organic solvents.
Applicability: Use this when your target product is neutral or acidic (and stable to mild acid).[1]
Step-by-Step Workflow
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE). Avoid ether if possible due to lower polarity.
-
The Acid Wash:
-
Validation (The "Cloud" Test): The aqueous layer should be acidic (
).[1] -
Brine Wash: Wash the organic layer once with saturated brine to remove entrained water.[1]
-
Drying: Dry over
, filter, and concentrate.
Visual Logic: Extraction Decision Tree
Figure 1: Decision logic for acid-based removal of thiomorpholine.
Advanced Protocol: Chemoselective Scavenging (The Precision Tool)
Logic: If your product is basic (e.g., contains a pyridine or tertiary amine) or water-soluble, acid extraction will fail because your product will also move to the aqueous layer. In this case, use a Solid-Supported Scavenger .
The Reagent: PS-Isocyanate (Polystyrene-bound Isocyanate).[1][2]
-
Mechanism:[1][3] The isocyanate reacts rapidly with the secondary amine (thiomorpholine) to form a polymer-bound urea.[1]
-
Result: The impurity becomes part of the solid bead, which is removed by simple filtration.
Step-by-Step Workflow
-
Stoichiometry: Calculate the excess thiomorpholine (moles).[1] Use 2–3 equivalents of PS-Isocyanate resin relative to the estimated amine impurity.[1]
-
Solvent Selection: Dissolve crude in DCM, THF, or DMF.[1] (Resins swell best in DCM/THF).[1]
-
Incubation: Add resin and stir gently (orbital shaker preferred to avoid grinding beads) at room temperature for 2–4 hours .
-
Monitoring: Check supernatant by TLC. If thiomorpholine persists, add 1 more equivalent of resin or heat to
.[1] -
Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM.[1]
-
Recovery: The filtrate contains your pure product.[1]
Visual Logic: Scavenging Workflow
Figure 2: Workflow for removing secondary amines using PS-Isocyanate resin.
Troubleshooting & FAQ Matrix
| Symptom / Question | Root Cause Analysis | Corrective Action |
| "I did an acid wash, but the amine is still there." | pH Insufficiency. The aqueous layer wasn't acidic enough to fully protonate the amine.[1] | Check aqueous pH.[1][4] It must be |
| "My product is also an amine. How do I separate them?" | pKa Overlap. Both product and impurity are protonating.[1] | Use Scavenging. PS-Isocyanate reacts only with |
| "The resin isn't working; impurity persists." | Steric/Kinetic Issue. Thiomorpholine is relatively unhindered, but reaction may be slow in poor swelling solvents.[1] | Switch solvent to DCM or THF.[1] Increase temperature to |
| "I see a new spot on TLC after workup." | Oxidation. Thiomorpholine oxidizes to sulfoxide/sulfone in air/solution over time.[1] | Work quickly. If the spot is the impurity oxidizing, the acid wash should still remove it (sulfoxides are still polar/water soluble). |
| "Can I use Copper Sulfate?" | Complexation. Yes, Cu(II) complexes amines. | Wash organic layer with |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link][1]
-
Biotage (2016). Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Retrieved from [Link] (Verified via search: Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger)[1]
-
University of Rochester (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]
Sources
Preventing hydrolysis of the carboethoxy group during synthesis
Ticket ID: #CE-Et-001
Subject: Preventing Hydrolysis of Ethyl Esters During Multi-Step Synthesis
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for ester functionality. The carboethoxy group (ethyl ester,
While relatively robust, it is susceptible to hydrolysis (cleavage by water) and transesterification (exchange of the alkoxy group) under specific conditions. This guide provides the mechanistic understanding and field-proven protocols to maintain the integrity of your ethyl ester during complex synthetic sequences.
Module 1: The Mechanistic "Danger Zone"
To prevent hydrolysis, you must understand the enemy. Hydrolysis is not random; it is a specific attack on the carbonyl carbon.
The Mechanism (Base-Catalyzed)
In basic conditions, the hydroxide ion (
The Mechanism (Acid-Catalyzed)
In acidic conditions, the carbonyl oxygen is protonated, making the carbon highly electrophilic. Water then attacks. Crucially, this is an equilibrium process . If you remove water, the reaction stops or reverses.
Figure 1: General flow of ester hydrolysis.[1][2][3] The "Tetrahedral Intermediate" is the critical control point where steric bulk or electronic deactivation can prevent reaction.
Module 2: Troubleshooting by Reaction Condition
Scenario A: Base-Mediated Alkylation or Deprotection
The Issue: You are trying to alkylate an alpha-carbon or remove a base-labile group (like Fmoc), but the ethyl ester hydrolyzes to the acid.
Root Cause: Presence of hydroxide ions (
Technical Solution:
-
Switch to Non-Nucleophilic Bases: Avoid
, , or . Instead, use bases that are sterically hindered or lack nucleophilicity.-
Recommended: Lithium Diisopropylamide (LDA), LiHMDS, Potassium tert-butoxide (
), or DBU.
-
-
Strict Anhydrous Conditions: Saponification requires water. If your solvent is "wet" (contains
water), even a carbonate base can generate trace hydroxide.
Protocol: Anhydrous Alkylation of an Ethyl Ester
Objective: Alkylate the alpha-position without cleaving the ester.
| Parameter | Specification | Reason |
| Solvent | THF (Anhydrous, distilled over Na/Benzophenone) | Eliminates water source. |
| Base | LDA (1.1 eq) at | Strong base, non-nucleophilic (too bulky to attack carbonyl). |
| Atmosphere | Argon or Nitrogen (Balloon or Manifold) | Prevents atmospheric moisture ingress. |
| Quench | Saturated | Mild acidic quench prevents basic hydrolysis during workup. |
Step-by-Step:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Add anhydrous THF and diisopropylamine. Cool to
. -
Add
dropwise to generate LDA in situ. Stir for 30 mins. -
Add your ethyl ester (dissolved in THF) dropwise. Crucial: Keep temp at
. -
Stir for 1 hour to form the enolate.
-
Add the alkyl halide. Allow to warm to room temperature slowly.
-
Quench: Pour into cold sat.
. Do not add water directly to the basic reaction mixture if possible.[4]
Scenario B: Acid-Mediated Deprotection (e.g., Boc Removal)
The Issue: You need to remove a Boc group using acid, but you are worried about the ethyl ester hydrolyzing. Root Cause: Acid catalyzed hydrolysis requires water.[4] Standard aqueous acids (HCl/water) will hydrolyze esters.
Technical Solution:
Ethyl esters are actually stable to anhydrous acid. Unlike
-
Strategy: Use HCl in Dioxane or TFA in Dichloromethane (DCM) under strictly anhydrous conditions.
Protocol: Selective Boc Deprotection
Objective: Remove N-Boc group while retaining C-Ethyl Ester.
| Reagent | Condition | Selectivity Mechanism |
| 4M HCl in Dioxane | Anhydrous, | Protonates Boc carbonyl (cleaves to gas); Ethyl ester remains stable without |
| TFA / DCM | 1:1 Ratio, Anhydrous | Similar mechanism. Scavengers (triethylsilane) may be needed if sensitive cations form. |
Step-by-Step:
-
Dissolve the substrate in minimal anhydrous 1,4-dioxane.
-
Cool to
in an ice bath. -
Add commercially available 4.0 M HCl in Dioxane (anhydrous) dropwise.
-
Monitor by TLC. The reaction usually completes in 30-60 minutes.
-
Workup (Critical): Do not quench with water. Concentrate the mixture on a rotary evaporator to remove excess HCl and solvent.
-
Triterate the resulting solid with diethyl ether to remove residual acid traces.
Scenario C: Transesterification (The "Silent Killer")
The Issue: You started with an Ethyl ester, ran a reaction in Methanol, and ended up with a Methyl ester. Root Cause: Nucleophilic attack by the solvent (Methanolysis).
The Golden Rule of Solvents
Always match the alcohol solvent to the ester alkoxy group.
-
If you have an Ethyl ester
use Ethanol . -
If you have a Methyl ester
use Methanol .
If you must use a different alcohol, you strictly avoid catalytic base or acid, or use a non-nucleophilic co-solvent (like THF or DMF).
Module 3: Decision Logic for Troubleshooting
Use this logic tree to determine the safety of your proposed reaction conditions.
Figure 2: Decision matrix for assessing hydrolysis risk based on reaction pH and water content.
Frequently Asked Questions (FAQ)
Q: Can I use sodium ethoxide (NaOEt) with an ethyl ester?
A: Yes, but only in ethanol. While NaOEt is nucleophilic, if it attacks the ethyl ester, the leaving group (ethoxide) is identical to the nucleophile. This "null reaction" preserves the ester.[4] However, ensure no water is present, or the ethoxide will equilibrate with hydroxide (
Q: I need to hydrolyze a methyl ester in the presence of an ethyl ester. Is this possible?
A: It is extremely difficult due to the similar reactivity. However, enzymatic hydrolysis (using Pig Liver Esterase - PLE) can sometimes distinguish between them based on steric bulk or chirality. Chemical differentiation usually requires one ester to be significantly more hindered (e.g.,
Q: My ethyl ester disappeared during a Grignard reaction. What happened?
A: Grignard reagents (
References
-
Greene's Protective Groups in Organic Synthesis (4th/5th Ed.).[5]
- Source: Wiley Online Library.
- Relevance: The definitive guide on stability charts for esters (Carboxyl protection).
-
URL:
-
Selective Deprotection of Boc in Presence of Esters.
- Source: Journal of Peptide Research / University of Arizona.
- Relevance: Validates the protocol for using HCl/Dioxane to cleave Boc without touching ethyl esters.
-
URL:
-
Basic Hydrolysis of Esters (Saponific
- Source: Master Organic Chemistry.
- Relevance: Detailed mechanistic breakdown of base-medi
-
URL:
-
Transesterification Str
- Source: Royal Society of Chemistry (RSC).
- Relevance: Discusses catalyst choices to prevent or promote transesterific
-
URL:
Sources
Validation & Comparative
Comparison of thiomorpholine vs. morpholine benzophenone derivatives
An In-Depth Comparative Guide to Thiomorpholine and Morpholine Benzophenone Derivatives for Drug Discovery Professionals
As a Senior Application Scientist, this guide synthesizes current experimental data to provide a detailed comparison between thiomorpholine and morpholine benzophenone derivatives. The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of heterocyclic moieties like morpholine and its sulfur analog, thiomorpholine, is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound.[3][4][5] This guide delves into the nuanced differences that arise from the simple substitution of an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) within the benzophenone framework, offering insights to inform rational drug design.
Part 1: Core Structural and Physicochemical Differences
The fundamental distinction between morpholine and thiomorpholine lies in the heteroatom at the 4-position of the saturated six-membered ring. Morpholine contains an oxygen atom, while thiomorpholine contains a sulfur atom.[3][4] This seemingly minor change has profound implications for the molecule's overall properties.
The sulfur atom in thiomorpholine introduces several key changes compared to the oxygen in morpholine:
-
Lipophilicity: Sulfur is larger and less electronegative than oxygen, making the thiomorpholine moiety more lipophilic. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets within target proteins.[6]
-
Metabolic Stability: The thioether in thiomorpholine is a "metabolically soft spot," susceptible to oxidation to the corresponding sulfoxide and sulfone.[6] This can be a double-edged sword: it may lead to faster clearance and a shorter half-life, or it can be leveraged in a prodrug strategy where the oxidized metabolites are the active species.
-
Hydrogen Bonding: The ether oxygen in morpholine is a competent hydrogen bond acceptor. In contrast, the sulfur atom in thiomorpholine is a significantly weaker hydrogen bond acceptor. This difference is critical for interactions with biological targets where hydrogen bonding is a key component of the binding affinity.
-
Conformation and Geometry: The C-S-C bond angle in the thiomorpholine ring is smaller than the C-O-C angle in morpholine, which can subtly alter the ring's chair conformation and the orientation of substituents on the nitrogen atom.[6]
Table 1: Comparative Physicochemical Properties
| Property | Morpholine Derivative | Thiomorpholine Derivative | Rationale & Implication in Drug Design |
| Key Heteroatom | Oxygen | Sulfur | Governs all subsequent property differences. |
| Lipophilicity (LogP) | Lower | Higher | Higher LogP may improve cell penetration but can also increase toxicity and non-specific binding.[6] |
| H-Bonding Capacity | Acceptor | Weak Acceptor | Crucial for target-specific interactions. Morpholine is preferred for targets with H-bond donor residues. |
| Metabolic Profile | Generally stable | Prone to oxidation (sulfoxide, sulfone) | Thiomorpholine offers a handle for metabolic modulation or prodrug design.[6] |
| Aqueous Solubility | Generally higher | Generally lower | The choice of scaffold can be used to tune solubility for desired formulation and pharmacokinetic properties. |
Part 2: Synthesis Strategies and Methodologies
The synthesis of these derivatives typically begins with the construction of a substituted benzophenone core, often via a Friedel-Crafts reaction, followed by the introduction of the heterocyclic moiety.[1][7]
Experimental Protocol 1: Synthesis of Benzophenone-N-ethyl Morpholine Ethers
This protocol is adapted from the synthesis of anti-inflammatory morpholine benzophenone ethers.[8]
-
Synthesis of Hydroxy Benzophenone Intermediate:
-
A mixture of a substituted 2-methylphenyl benzoate (1 equivalent) and anhydrous aluminum chloride (1.5 equivalents) is refluxed for 20 minutes.
-
The reaction mixture is cooled and treated with dilute HCl.
-
The resulting solid hydroxy benzophenone is filtered, washed, and recrystallized. Causality: This is a classic Fries rearrangement, driven by the Lewis acid AlCl3, to create the core hydroxy benzophenone scaffold necessary for subsequent etherification.
-
-
Condensation with Morpholine Moiety:
-
The synthesized hydroxy benzophenone (1 equivalent) is dissolved in dimethyl sulphoxide (DMSO).
-
Anhydrous potassium carbonate (1.5 equivalents) and 4-(2-chloroethyl) morpholine hydrochloride (1 equivalent) are added.
-
The mixture is heated for 3 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into cold water, and the product is extracted. Causality: This is a Williamson ether synthesis. Anhydrous K2CO3 acts as a base to deprotonate the phenolic hydroxyl, creating a nucleophilic phenoxide which then displaces the chloride on the ethyl morpholine side chain.
-
Experimental Protocol 2: Synthesis of Thiomorpholine Benzophenone Derivatives
This protocol is based on nucleophilic aromatic substitution (SNAr), a common method for attaching amines to activated aromatic rings.[6]
-
Reaction Setup:
-
A precursor such as 4-fluoro-nitrobenzophenone (1 equivalent) is dissolved in a polar aprotic solvent like acetonitrile (MeCN). Causality: An electron-withdrawing group like nitro is essential to activate the aromatic ring towards nucleophilic attack, making the fluorine a good leaving group.
-
-
Nucleophilic Substitution:
-
Thiomorpholine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) are added to the solution.
-
The reaction mixture is heated (e.g., to 85°C) and stirred for several hours until completion, as monitored by TLC.
-
-
Workup and Purification:
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Part 3: Comparative Biological Activities
Both morpholine and thiomorpholine benzophenone derivatives have demonstrated potent biological activities, particularly in oncology. However, the choice of heterocycle can fine-tune the activity spectrum and potency.
Anticancer Activity
Both scaffolds have yielded compounds with significant cytotoxic effects. A key study directly compared morpholino and thiomorpholino benzophenones, finding that both classes exhibited potent activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.[7]
-
Morpholine Derivatives: A series of morpholine-conjugated benzophenone analogues showed significant anti-proliferative activity against various cancer cell lines, including DLA, EAC, MCF-7 (breast), and A549 (lung).[9] Structure-activity relationship (SAR) studies revealed that specific substitutions, such as a bromo group at the ortho position or a methyl group at the para position on a benzophenone ring, were crucial for high anti-mitogenic activity.[9][10] Some derivatives were found to induce cell cycle arrest and apoptosis.[10][11]
-
Thiomorpholine Derivatives: While direct comparative data is limited, thiomorpholine-containing benzophenones have shown significant antitumor activity against malignant ascites caused by P388 cells in mice.[7] The increased lipophilicity conferred by the thiomorpholine ring may contribute to enhanced cell uptake, a critical factor for cytotoxic agents.
Table 2: Selected Anticancer Activity (IC₅₀ values in µM)
| Compound Type | Derivative Details | MCF-7 (Breast) | A549 (Lung) | P388 (Leukemia) | Reference |
| Morpholine | Bromo at ortho-position (8b) | Significant Activity | Significant Activity | Significant Activity | [9][10] |
| Morpholine | Methyl at para-position (8f) | Significant Activity | Significant Activity | Significant Activity | [9][10] |
| Thiomorpholine | 3c | - | - | Potent Cytotoxicity | [7] |
| Benzophenone | General Derivative (10a) | 0.029-0.062 | 0.029-0.062 | - | [12] |
(Note: Direct IC₅₀ value comparison is challenging as experimental conditions vary between studies. "Significant Activity" is noted where specific values were not presented in a comparable format.)
Antimicrobial and Anti-inflammatory Activity
-
Anti-inflammatory: Benzophenone-N-ethyl morpholine ethers have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like phenylbutazone.[8][13] The mechanism is linked to the inhibition of the cyclooxygenase (COX) pathway.[8]
-
Antimicrobial: Both morpholine and thiomorpholine derivatives are known to possess antimicrobial properties.[14][15] A series of benzophenone-N-ethyl morpholine ethers were screened and showed potential as both antibacterial and antifungal agents.[16][17] Similarly, 4-thiomorpholin-4-ylbenzohydrazide derivatives have been investigated for their broad-spectrum antibacterial and antifungal activities.[15][18] The choice of heterocycle can influence the spectrum of activity against different microbial strains.
Part 4: Conclusion and Future Outlook
The decision to use a thiomorpholine versus a morpholine scaffold in a benzophenone-based drug discovery program is a strategic choice based on modulating specific molecular properties to achieve a desired therapeutic profile.
-
Choose Morpholine when: The target interaction relies heavily on hydrogen bonding, higher aqueous solubility is desired, or metabolic stability of the heterocycle is paramount. Its derivatives have a well-documented record in producing potent anti-inflammatory and anticancer agents.[8][9]
-
Choose Thiomorpholine when: Increased lipophilicity is needed to enhance membrane permeability or access hydrophobic binding sites. It also serves as a valuable tool for introducing a "soft spot" for metabolic modulation, which can be useful for tuning pharmacokinetic profiles or designing prodrugs.[6] The potent in vivo antitumor activity of its benzophenone derivatives underscores its potential.[7]
References
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC.[Link]
-
Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.[Link]
-
Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. ResearchGate.[Link]
-
Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. ResearchGate.[Link]
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC.[Link]
-
Synthesis and antitumor activity of novel benzophenone derivatives. PubMed.[Link]
-
Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Semantic Scholar.[Link]
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ACS Publications.[Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.[Link]
-
morpholine antimicrobial activity. ResearchGate.[Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate.[Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate.[Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI.[Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC.[Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. WJPR.[Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO.[Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC.[Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]
-
The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing.[Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone
Executive Safety Assessment (Structure-Activity Relationship)
STOP & READ: As a specific Safety Data Sheet (SDS) for 2-Carboethoxy-2'-thiomorpholinomethyl benzophenone may be proprietary or sparse in public databases, this guide utilizes Structure-Activity Relationship (SAR) logic. We treat this compound based on the worst-case hazards of its functional pharmacophores:
-
Benzophenone Moiety: Known photosensitizer, potential endocrine disruptor, and suspect carcinogen (IARC Group 2B).
-
Thiomorpholine Moiety: A heterocyclic amine. Analogs are frequently corrosive or severe irritants to mucous membranes and skin.
-
Ester Linkage: Generally stable but susceptible to hydrolysis.
Operational Hazard Class: Category 2 Skin Irritant / Potential Sensitizer / Aquatic Toxin. Treat as a high-potency organic intermediate. Strict dust and aerosol control is required.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." The presence of the thiomorpholine group requires enhanced barrier protection against organic bases.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular/Face | Chemical Splash Goggles (Indirect Vented) + Face Shield (if handling >10g or solutions) | Safety glasses are insufficient. Thiomorpholine derivatives can cause severe eye damage; vapors/dust must be sealed out.[1] |
| Hand (Primary) | High-Grade Nitrile (Min. thickness: 0.11mm / 5 mil) | Provides dexterity for weighing. |
| Hand (Secondary) | Silver Shield / Laminate Liner (For solutions or spills) | Critical: Nitrogen-containing heterocycles (thiomorpholines) can permeate thin nitrile. Use laminate liners if dissolved in organic solvents (DCM, THF). |
| Respiratory | N95 / P2 Particulate Respirator (Solids) Half-mask with OV/P100 Cartridges (Solutions/Heating) | Benzophenone dust is combustible and an inhalation irritant. Heating releases organic vapors. |
| Body | Tyvek® Lab Coat (Disposable) or Chemical Resistant Apron | Cotton lab coats absorb liquids and hold irritants against the skin. Use non-woven, fluid-resistant materials. |
Operational Protocol: Cradle-to-Grave
Phase 1: Preparation & Weighing
The Hazard: Static electricity can disperse organic powders, leading to inhalation or surface contamination.
-
Engineering Control: Work strictly inside a Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Static Control: Use an anti-static gun or ionizing bar on the weigh boat before adding the solid. Benzophenone derivatives are often fluffy and static-prone.
-
Light Protection: This compound is a likely photo-initiator intermediate. Use Amber Glassware or wrap vessels in aluminum foil to prevent UV-degradation which can form unknown radical species.
Phase 2: Reaction & Processing
The Hazard: Exothermic reaction or solvent reflux increases vapor pressure.
-
Solvent Choice: If dissolving, avoid chlorinated solvents if possible to reduce permeation risks.
-
Temperature: Do not exceed 60°C without a closed reflux system. Thiomorpholine vapors are potent lachrymators (tear-inducing).
-
Spill Response:
-
Solid: Do not sweep (creates dust).[2] Use a HEPA vacuum or wet-wipe method.
-
Liquid: Absorb with vermiculite. Do not use paper towels (combustible surface area increase).
-
Phase 3: Decontamination & Disposal
The Hazard: Residual compound in glassware or on gloves can cause delayed sensitization dermatitis.
-
Glassware Wash: Rinse with Acetone
Ethanol Water. Collect all rinses as hazardous waste. -
Waste Stream: High-Temperature Incineration.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for PPE and the operational flow.
Figure 1: Decision matrix for PPE selection and workflow based on the physical state of the compound.
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact | Wash for 15 minutes. Benzophenones are lipophilic; use soap and water immediately. Do not use alcohol (increases skin absorption). |
| Eye Contact | Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist evaluation immediately due to potential corrosive amine damage. |
| Inhalation | Fresh Air. If wheezing occurs (sensitization sign), seek medical attention. |
References
-
National Toxicology Program (NTP). (2006). Toxicology and Carcinogenesis Studies of Benzophenone in F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
PubChem. (n.d.). Thiomorpholine - Safety and Hazards.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzophenone.[2][3][7][8][9][10] Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. redox.com [redox.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
